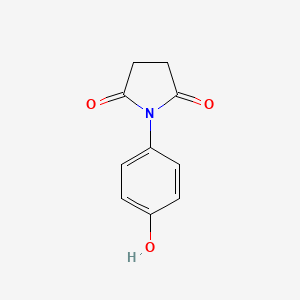

1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione

Vue d'ensemble

Description

1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with various proteins and receptors, influencing cellular processes .

Mode of Action

It’s known that the compound interacts with its targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the nature of the target and the cellular context.

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .

Result of Action

Similar compounds have been shown to induce changes at the molecular and cellular levels, influencing cell behavior .

Action Environment

The action, efficacy, and stability of 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione can be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules, and the specific cellular context .

Analyse Biochimique

Biochemical Properties

1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in detoxification processes, such as pregnane X receptor (PXR), which upregulates proteins involved in the clearance of foreign toxic substances from the body . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to provoke the intrinsic apoptotic mitochondrial pathway in certain cancer cells, leading to enhanced expression of pro-apoptotic proteins and reduced expression of anti-apoptotic proteins . This indicates its potential use in cancer therapy by inducing apoptosis in cancer cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain enzymes involved in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has shown sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as anti-inflammatory and anti-cancer properties. At higher doses, it can cause toxic or adverse effects . Threshold effects have been observed, where the compound’s activity significantly changes beyond a certain dosage level.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it has been shown to influence the metabolic flux and levels of certain metabolites . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biological effects.

Activité Biologique

1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione, also known as a pyrrolidine derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, focusing on its antioxidant, antibacterial, antifungal, and tyrosinase inhibitory activities, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound features a pyrrolidine ring substituted with a 4-hydroxyphenyl group. The synthesis of such compounds often involves multicomponent reactions or nucleophilic acyl substitution methods using various precursors like dioxovalerate derivatives.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties . The compound's ability to scavenge free radicals is essential for preventing oxidative stress-related diseases.

- Mechanism : The antioxidant activity is attributed to the presence of the hydroxyl group on the phenyl ring, which can donate hydrogen atoms to free radicals, thus stabilizing them.

2. Antibacterial Activity

The compound has been studied for its antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative organisms.

- Case Study : In vitro tests have shown that derivatives of pyrrolidine compounds exhibit varying degrees of antibacterial activity. For instance, studies reported minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| This compound | S. aureus | 0.025 |

| This compound | E. coli | 0.020 |

3. Antifungal Activity

The antifungal potential of this compound has also been explored.

- Findings : The compound demonstrated effective inhibition against Candida albicans and other fungal strains with MIC values indicating significant antifungal activity .

| Fungal Strain | MIC (mg/mL) |

|---|---|

| C. albicans | 0.015 |

| Aspergillus niger | 0.030 |

4. Tyrosinase Inhibition

Tyrosinase is a critical enzyme in melanin biosynthesis; thus, its inhibition is vital for skin-whitening agents.

- Study Results : A related compound showed an IC50 value of 2.23 μM against mushroom tyrosinase activity, indicating strong inhibitory effects . This suggests that similar derivatives may possess comparable activities.

Mechanistic Insights

The mechanistic understanding of how this compound exerts its biological effects involves:

- Binding Interactions : Computational docking studies reveal that the compound interacts favorably with key residues in target enzymes like tyrosinase.

- Structural Activity Relationship (SAR) : Variations in substituents on the pyrrolidine ring significantly influence biological activity; for example, hydroxyl substitutions enhance both antioxidant and antibacterial effects.

Applications De Recherche Scientifique

Cancer Treatment

One of the most promising applications of 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione is as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is an enzyme that plays a crucial role in tryptophan metabolism and has been implicated in tumor immune evasion. Compounds that inhibit IDO1 can enhance anti-tumor immunity by preventing the depletion of tryptophan and the accumulation of immunosuppressive metabolites along the kynurenine pathway. Research indicates that derivatives of pyrrolidine-2,5-dione exhibit significant potential as therapeutic agents in treating various cancers by modulating immune responses .

Neuroprotection

The kynurenine pathway, which is influenced by IDO1 activity, also produces neuroactive metabolites that can affect neurological health. Studies have shown that inhibiting IDO1 may provide neuroprotective effects, making pyrrolidine derivatives relevant in the context of neurodegenerative diseases . These compounds could potentially mitigate inflammation and oxidative stress in neural tissues.

Synthesis Techniques

Recent advancements in synthetic methodologies have facilitated the production of this compound through various reactions involving substituted coumarins and nitromethane. For instance, a new rearrangement reaction has been reported that yields high quantities of 3,4-disubstituted pyrrolidine-2,5-diones from readily available starting materials . This efficient synthesis method enhances the accessibility of these compounds for further biological evaluation.

Structural Studies

Structural studies have revealed that modifications to the pyrrolidine ring can significantly influence the biological activity of these compounds. For example, variations in substituents on the aromatic rings or alterations in the carbonyl groups can lead to different pharmacological profiles, including anti-inflammatory and antimicrobial properties . Such insights are crucial for designing more effective therapeutic agents.

Antimicrobial Properties

Pyrrolidine-2,5-dione derivatives have exhibited notable antimicrobial activities against a range of pathogens. The presence of both carbonyl groups and heterocyclic structures contributes to their efficacy as antimicrobial agents . This aspect opens avenues for developing new antibiotics or antifungal treatments based on these compounds.

Anticonvulsant Activity

Research indicates that certain pyrrolidine derivatives possess anticonvulsant properties, making them potential candidates for treating epilepsy and other seizure disorders. The structural characteristics that enhance their ability to interact with neurotransmitter systems are under investigation .

Clinical Investigations

In clinical trials, compounds derived from pyrrolidine-2,5-dione have been evaluated for their effectiveness against various cancers. For instance, a study demonstrated that specific inhibitors could significantly reduce tumor growth in animal models by enhancing T-cell responses .

Preclinical Models

Preclinical studies employing mouse models have shown promising results regarding the safety and efficacy of pyrrolidine derivatives in treating inflammatory diseases and cancer . These studies underscore the importance of continued research into this compound's therapeutic potential.

Propriétés

IUPAC Name |

1-(4-hydroxyphenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-8-3-1-7(2-4-8)11-9(13)5-6-10(11)14/h1-4,12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLPIQAFVWFMIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359153 | |

| Record name | 1-(4-hydroxyphenyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10187-21-0 | |

| Record name | 1-(4-hydroxyphenyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.